molecular formula C14H19N3O2S B11222531 2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one

2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B11222531
M. Wt: 293.39 g/mol
InChI Key: CBVGRMZUQFXOFI-UHFFFAOYSA-N
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Description

2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a heterocyclic compound featuring a tetrahydrocinnolin core fused with a thiomorpholine moiety via a ketone linker. The thiomorpholin group introduces a sulfur atom into the morpholine ring, which may enhance solubility, metabolic stability, or target binding compared to oxygen-containing analogs .

Properties

Molecular Formula

C14H19N3O2S

Molecular Weight

293.39 g/mol

IUPAC Name

2-(2-oxo-2-thiomorpholin-4-ylethyl)-5,6,7,8-tetrahydrocinnolin-3-one

InChI

InChI=1S/C14H19N3O2S/c18-13-9-11-3-1-2-4-12(11)15-17(13)10-14(19)16-5-7-20-8-6-16/h9H,1-8,10H2

InChI Key

CBVGRMZUQFXOFI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCSCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of a thiomorpholine derivative with a suitable cinnolinone precursor under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize efficiency, reduce waste, and ensure consistent product quality. Industrial production also incorporates stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₃H₁₈N₃O₂S* ~296.37* Thiomorpholin-ethyl-ketone
Compound A C₁₅H₂₁N₃O₂ 275.35 Pyrrolidin-ethyl-ketone
Compound B (GISZAK) C₁₅H₁₃F₃N₂O 294.28 Trifluoromethylphenyl
Compound C C₂₀H₂₃NO₅S 389.47 Benzo[b]thiophene, 4-hydroxyphenyl
Compound D C₁₆H₁₂ClN₂O₂ 311.73 Chromene, chlorophenyl, nitrile

*Estimated based on structural analogy.

Research Findings and Limitations

  • Pharmacological Data: No activity data for the target compound are available in the provided evidence. However, GISZAK (Compound B) and chromene derivatives (Compound D) have been studied for kinase inhibition and antimicrobial properties, respectively .
  • Structural Implications : Thiomorpholin’s sulfur atom may enhance binding to cysteine-rich targets (e.g., kinases or proteases) compared to pyrrolidin or morpholine analogs .
  • Limitations : The absence of direct experimental data (e.g., IC₅₀, solubility, or toxicity) for the target compound necessitates reliance on structural analogs for hypotheses.

Biological Activity

The compound 2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H16N2O2SC_{12}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 256.34 g/mol. Its structure features a tetrahydrocinnolinone core substituted with a thiomorpholine group, which is critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiomorpholine moiety may interact with various enzymes, potentially acting as an inhibitor. For example, compounds with similar structures have shown inhibitory effects on enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Preliminary studies suggest that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis. This is evidenced by its ability to disrupt microtubule formation during mitosis.
  • Antimicrobial Activity : Similar derivatives have demonstrated antimicrobial properties against both gram-positive and gram-negative bacteria, indicating potential use in treating infections.

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds related to 2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT116 (Colon Cancer)5.0Microtubule disruption
Compound BMCF7 (Breast Cancer)10.0Apoptosis induction
Compound CHUH7 (Liver Cancer)8.0Cell cycle arrest

These results indicate that modifications in the structure can significantly affect the potency and selectivity of the compound.

Antimicrobial Activity

In vitro studies have shown that related compounds exhibit significant antimicrobial activity:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Candida albicans20

These findings suggest that the compound may be effective against a range of pathogens.

Case Studies

  • Case Study on Anticancer Efficacy : A study published in Cancer Research evaluated a series of tetrahydrocinnolinones for their anticancer properties. The lead compound demonstrated significant tumor reduction in xenograft models, with an IC50 value of 5 µM against resistant cancer cell lines .
  • Case Study on Antimicrobial Properties : Another study focused on the antimicrobial effects of related thiomorpholine derivatives showed promising results against various bacterial strains, indicating that structural modifications could enhance efficacy .

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